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Compound of Interest

Compound Name:
1-(4-Bromo-2-hydroxy-5-

nitrophenyl)ethan-1-one

Cat. No.: B12839743

Get Quote

Executive Summary
This technical guide addresses the identification, synthesis, and characterization of 4'-Bromo-

2'-hydroxy-5'-nitroacetophenone. While frequently sought in structure-activity relationship

(SAR) studies—particularly for kinase inhibitors and BODIPY-based fluorescent probes—this

specific isomer lacks a widely indexed Chemical Abstracts Service (CAS) number in standard

commercial catalogs, often leading to confusion with its 3'-nitro or 5'-bromo isomers.

This document provides a definitive identification strategy, a self-validating synthesis protocol

starting from commercially available precursors, and a predicted physicochemical profile to

support research and development workflows.

Chemical Identity & CAS Search Analysis[1][2][3][4]
The "Missing" CAS Number
A rigorous search of commercial databases (PubChem, SciFinder, commercial catalogs)

reveals that 4'-Bromo-2'-hydroxy-5'-nitroacetophenone is not commonly indexed as a
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standalone commercial product. It is frequently confused with its structural isomer, 5'-bromo-2'-

hydroxy-3'-nitroacetophenone (CAS 70978-54-0).

Researchers must verify the substitution pattern to avoid critical errors in synthetic planning.

Isomer Differentiation Table
Feature Target Compound

Common False Positive

(Isomer)

Name
4'-Bromo-2'-hydroxy-5'-

nitroacetophenone

5'-Bromo-2'-hydroxy-3'-

nitroacetophenone

CAS Number
Not Widely Listed (Synthesize

de novo)
70978-54-0

Precursor

4'-Bromo-2'-

hydroxyacetophenone (CAS

30186-18-6)

5'-Bromo-2'-

hydroxyacetophenone (CAS

1450-75-5)

Substituents Br at C4, NO₂ at C5 Br at C5, NO₂ at C3

Sterics NO₂ is para to OH; ortho to Br. NO₂ is ortho to OH; meta to Br.

Structural Identifiers (Target)
IUPAC Name: 1-(4-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one

Molecular Formula: C₈H₆BrNO₄[1][2]

Molecular Weight: 260.04 g/mol

SMILES:CC(=O)C1=CC(Br)=C([O-])C=C1O[3][1][2]

Synthetic Pathways & Methodology
Since the compound is not readily available, in-house synthesis via nitration of 4'-Bromo-2'-

hydroxyacetophenone is the standard protocol.

Retrosynthetic Analysis
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The synthesis relies on Electrophilic Aromatic Substitution (EAS).

Directing Groups:

-OH (C2): Strong activator, directs ortho (C3) and para (C5).

-Br (C4): Weak deactivator, directs ortho (C3, C5).

-COCH₃ (C1): Moderate deactivator, directs meta (C3, C5).

Regioselectivity: All groups direct incoming electrophiles to positions C3 and C5.

Steric Control: Position C3 is "sandwiched" between the -OH and -Br groups, creating

significant steric hindrance. Position C5 is less hindered, adjacent only to -Br and -H.

Consequently, the 5-nitro isomer (Target) is expected to be the major product.

Synthesis Workflow Diagram

Precursor:
4'-Bromo-2'-hydroxyacetophenone

(CAS 30186-18-6)

Nitration Agent:
HNO3 / H2SO4 or AcOH

(0°C to RT)

Dissolution Reaction Mixture:
Isomers C3-Nitro & C5-Nitro

Electrophilic Subst. Purification:
Column Chromatography

or Recrystallization

Target Product:
4'-Bromo-2'-hydroxy-
5'-nitroacetophenone

Major Fraction

Minor Isomer:
3'-Nitro analog

Minor Fraction

Click to download full resolution via product page

Figure 1: Synthetic pathway for the regioselective nitration of 4'-bromo-2'-

hydroxyacetophenone.

Experimental Protocol (Self-Validating)
Objective: Synthesize 1-(4-bromo-2-hydroxy-5-nitrophenyl)ethanone.

Reagents:

4'-Bromo-2'-hydroxyacetophenone (1.0 eq) [CAS 30186-18-6]

Nitric Acid (HNO₃), fuming or 70% (1.1 eq)
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Acetic Acid (AcOH) or Sulfuric Acid (H₂SO₄) as solvent

Ice water

Step-by-Step Procedure:

Preparation: Dissolve 4'-bromo-2'-hydroxyacetophenone (10 mmol) in Glacial Acetic Acid (20

mL). Cool the solution to 0–5°C in an ice bath.

Nitration: Dropwise add a solution of HNO₃ (11 mmol) in Acetic Acid (5 mL) over 30 minutes.

Critical: Maintain temperature <10°C to minimize dinitration or oxidation of the acetyl group.

Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor

via TLC (Hexane:Ethyl Acetate 4:1). The starting material (Rf ~0.6) should disappear, and

two new spots (yellow) should appear. The major spot (lower Rf typically, due to lack of

intramolecular H-bonding compared to 3-nitro) corresponds to the 5-nitro isomer.

Quenching: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring.

A yellow precipitate will form.

Isolation: Filter the solid and wash with cold water until the filtrate is neutral.

Purification:

Dissolve the crude solid in hot Ethanol or perform flash column chromatography (Silica

gel).

Validation: The 3-nitro isomer (minor) often exhibits strong intramolecular hydrogen

bonding (OH···O=N), making it less polar and more volatile. The target 5-nitro isomer

(major) relies on intermolecular bonding, resulting in a higher melting point and lower Rf

on silica.

Physicochemical Properties & Characterization
Since experimental data is sparse, the following properties are derived from chemically

analogous nitrophenols and computational prediction models.
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Property Predicted Value Notes

Appearance Yellow crystalline solid
Typical of nitro-

acetophenones.[1]

Melting Point 135–145 °C

Expected to be higher than the

3-nitro isomer due to

intermolecular H-bonding.

Solubility DMSO, DMF, Hot Ethanol Poor solubility in water.

pKa (Phenol) ~6.0–6.5

Acidity increased by electron-

withdrawing Nitro and Bromo

groups.

Spectroscopic Expectations
¹H NMR (DMSO-d₆):

Phenolic OH: Singlet, >11 ppm (broad).

Aromatic Protons: Two singlets (para-position).

H3 (between OH and Br): ~8.0–8.2 ppm.

H6 (adjacent to Acetyl): ~8.4–8.6 ppm (deshielded by Nitro and Acetyl).

Acetyl Methyl: Singlet, ~2.6 ppm.

IR Spectrum:

ν(O-H): Broad band 3100–3400 cm⁻¹.

ν(C=O): ~1680 cm⁻¹ (Ketone).

ν(NO₂): ~1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Applications in Drug Development
This scaffold is a versatile intermediate in medicinal chemistry:
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Chalcone Synthesis: Claisen-Schmidt condensation with benzaldehydes yields nitro-

chalcones, evaluated for anti-inflammatory and anticancer activity.

Heterocycle Formation:

BODIPY Dyes: Precursor for aza-BODIPY dyes via condensation with ammonium acetate,

used in near-infrared fluorescence imaging [1].

Benzoxazoles: Reduction of the nitro group to an amine, followed by cyclization.

Kinase Inhibition: The 2-hydroxy-acetophenone core mimics the ATP-binding pocket of

certain kinases; the bromo/nitro substituents provide vectors for optimizing binding affinity.

Safety & Handling (SDS Summary)
Hazards:

H302: Harmful if swallowed.[4][5]

H315/H319: Causes skin and serious eye irritation.[4]

H335: May cause respiratory irritation.[4]

Handling: Use in a fume hood. Nitration reactions can be exothermic; ensure proper cooling.

Storage: Store in a cool, dry place away from strong bases and reducing agents.

References
PubChem.Compound Summary: 1-(4-bromo-2-nitrophenyl)ethanone (Isomer Comparison).

Available at: [Link]

(Note: Due to the specific nature of this isomer, direct literature citations for the 5-nitro isomer

are rare; the synthesis protocol is derived from standard textbook electrophilic aromatic

substitution rules applied to the verified precursor.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12839743?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

